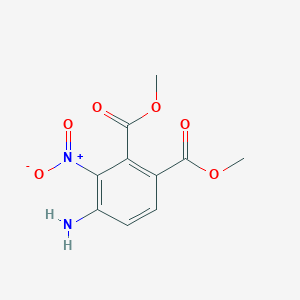

Dimethyl 4-amino-3-nitrobenzene-1,2-dioate

Übersicht

Beschreibung

Dimethyl 4-amino-3-nitrobenzene-1,2-dioate, also known as DANTON, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DANTON is a yellow crystalline powder that is soluble in many organic solvents. It is a nitroaromatic compound that contains both an amino group and a carboxylic acid group, making it a versatile molecule for chemical modification.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

- In-Situ Cryocrystallization : Dimethyl derivatives of nitrobenzene like 1,2-dimethyl-3-nitrobenzene exhibit interesting crystal structures, particularly when analyzed through in-situ cryocrystallization techniques. This study focuses on the weak interactions present in the crystal structures of these compounds (Sparkes, Sage, & Yufit, 2014).

Chemical Synthesis and Reactions

- Rearomatization and Nitro-Group Migration : The nitration of dimethyl nitrobenzene, leading to compounds like 1,2-dimethyl-4-nitrobenzene, can result in the formation of adducts that undergo rearomatization and nitro-group migration. Such reactions are crucial in understanding the chemical behavior of nitrobenzene derivatives (Fischer & Iyer, 1980).

- Reactions in Alkaline Media : The interactions of nitrobenzene derivatives, including dimethyl compounds, with bases have been studied using proton magnetic resonance spectroscopy. This research provides insights into the chemical behavior and structural transformations of these compounds in alkaline conditions (Crampton & Gold, 1966).

Solubility and Extraction Techniques

- Enhanced Solubility and Hydrotropy Technique : The solubility of amino nitrobenzene derivatives in various concentrations of hydrotropes such as sodium benzoate and dimethyl benzamide has been explored. This study is significant in understanding the solubilization and extraction processes of these compounds (Dhinakaran, Morais, & Gandhi, 2012).

Material Science and Sensing Applications

- Luminescent Europium–Organic Framework : A study on a microporous hexanuclear europium cluster-based Metal-Organic Framework (MOF) demonstrates its potential as a highly selective and sensitive bifunctional luminescence sensor. This MOF can detect nitrobenzene and 4-aminophenol, showing the application of nitrobenzene derivatives in sensing technologies (Gao et al., 2017).

Analytical and Environmental Chemistry

- Electrochemical Reduction Studies : The electrochemical reduction of nitrobenzene and related compounds has been analyzed in ionic liquids. These studies are significant for understanding the electrochemical properties of nitrobenzene derivatives and their potential environmental impact (Silvester et al., 2006).

Wirkmechanismus

Target of Action

Nitro compounds, in general, are known to interact with various biological targets, including enzymes and cellular structures .

Mode of Action

Nitro compounds, such as this, typically undergo reduction reactions in the body, which can lead to the formation of reactive intermediates . These intermediates can then interact with biological targets, leading to various physiological effects.

Biochemical Pathways

Nitro compounds are known to be involved in a variety of biochemical reactions, including redox reactions and the generation of reactive oxygen species .

Pharmacokinetics

Nitro compounds are generally known to be absorbed through the skin and mucous membranes, and can be distributed throughout the body . They can be metabolized by various enzymatic processes, and excreted through the kidneys .

Result of Action

Nitro compounds can cause irritation of the skin, eyes, and mucous membranes, and may be fatal if swallowed or absorbed through the skin .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate. For instance, the compound is known to emit toxic fumes of carbon monoxide, carbon dioxide, and oxides of nitrogen when heated to decomposition . It’s also worth noting that the compound’s reactivity with other substances in the environment can influence its stability and action .

Eigenschaften

IUPAC Name |

dimethyl 4-amino-3-nitrobenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c1-17-9(13)5-3-4-6(11)8(12(15)16)7(5)10(14)18-2/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCZLGPQSKPJTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)N)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334261 | |

| Record name | Dimethyl 4-amino-3-nitrophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52412-59-6 | |

| Record name | Dimethyl 4-amino-3-nitrophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

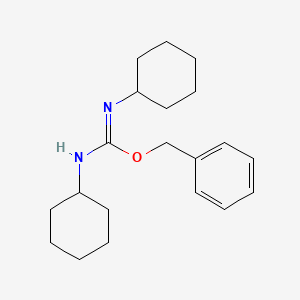

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

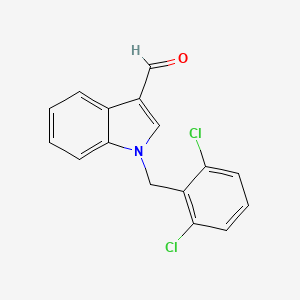

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid](/img/structure/B3025384.png)

![2-[(Diethylamino)methyl]benzonitrile](/img/structure/B3025393.png)